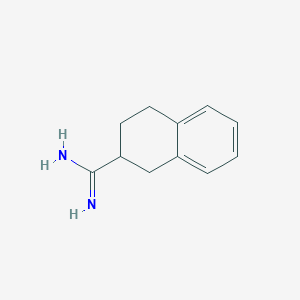

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide

Description

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-2-carboximidamide |

InChI |

InChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13) |

InChI Key |

UXZGSEKEVNUZSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(=N)N |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Naphthalene Derivatives

The foundational step in the synthesis of this compound is the partial hydrogenation of naphthalene to yield 1,2,3,4-tetrahydronaphthalene (tetralin). This is typically achieved by catalytic hydrogenation using transition metal catalysts such as nickel or palladium on carbon under controlled temperature and pressure conditions.

- Catalyst : Nickel catalyst or palladium on carbon (Pd/C)

- Conditions : Temperature range of 60–120°C; hydrogen pressure varies depending on scale (laboratory to industrial)

- Solvents : Ethanol or tetrahydrofuran (THF) are commonly used to dissolve substrates and facilitate hydrogenation

- Outcome : Selective hydrogenation of the aromatic naphthalene ring to the partially saturated tetrahydronaphthalene structure

This hydrogenation step is critical to maintain the tetrahydro structure without over-reduction to decalin or full saturation.

Introduction of the Carboximidamide Functional Group

Following hydrogenation, the introduction of the carboximidamide (-C(=NH)NH2) group at the 2-position involves functionalization of the corresponding 2-substituted tetrahydronaphthalene precursor, often starting from 2-cyanotetrahydronaphthalene or 2-tetralone derivatives.

- Typical approach : Conversion of 2-cyano-1,2,3,4-tetrahydronaphthalene to the amidine via reaction with hydroxylamine or other nitrogen nucleophiles, followed by acidification to form the carboximidamide hydrochloride salt

- Reaction conditions : Use of sodium methanolate in methanol to generate hydroxylamine methanolate, reacting with the nitrile precursor at around 50°C for extended periods (e.g., 15 hours)

- Isolation : Precipitation of the amidoxime intermediate, acidification with methanolic hydrochloric acid, and crystallization from ether to yield the hydrochloride salt with high purity and defined melting points (e.g., ~191°C for related compounds)

Industrial Scale Production

Industrial synthesis follows the same fundamental principles but is optimized for scale and efficiency:

- Use of continuous flow catalytic hydrogenation reactors with precise control of temperature, pressure, and hydrogen flow to maximize yield and selectivity

- Subsequent chemical modification steps to introduce the carboximidamide group are adapted to large-scale batch or continuous processes

- Purification involves crystallization and filtration steps optimized for industrial throughput

Comparative Table of Key Preparation Parameters

Analytical and Purification Considerations

- Spectroscopic characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) confirms the tetrahydronaphthalene backbone and the carboximidamide group. Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic C=N and NH2 stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients is common in laboratory synthesis to achieve high purity.

- Storage : The compound is best stored in amber vials under inert atmosphere (argon or nitrogen) at –20°C with desiccants to prevent hydrolysis and oxidation.

Summary and Research Outlook

The preparation of this compound is well-established through catalytic hydrogenation of naphthalene followed by functional group transformation of the tetrahydronaphthalene intermediate. The methods are adaptable from laboratory to industrial scale, with optimization of catalysts, solvents, and reaction parameters enhancing yield and purity. The compound’s unique structure and functionalization make it a valuable intermediate in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be further reduced to form fully hydrogenated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Fully hydrogenated derivatives.

Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a solvent for various reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor, facilitating various chemical reactions. Its partially hydrogenated structure allows it to participate in redox reactions, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The carboximidamide group distinguishes this compound from other tetrahydronaphthalene derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Carboximidamide vs. Carboxylic Acid/Carboxamide :

- The carboximidamide group (-C(=NH)NH₂) is more basic than carboxylic acid (-COOH) and can form stronger hydrogen bonds, enhancing receptor-binding interactions in pharmacological contexts.

- In contrast, carboxylic acid derivatives (e.g., 1-position analog) are typically ionized at physiological pH, limiting membrane permeability .

Positional Isomerism: Substitution at the 2-position (vs. For example, Debrisoquin’s isoquinoline core (vs. tetralin) shows distinct binding to adrenergic receptors due to its planar aromatic system .

Biological Activity

1,2,3,4-Tetrahydronaphthalene-2-carboximidamide (THNCA) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biochemical interactions, therapeutic implications, and the mechanisms underlying its biological effects based on diverse research findings.

- Molecular Formula : C11H14N2

- Molecular Weight : 174.25 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and various organic solvents

THNCA functions primarily as an enzyme modulator. Its structural characteristics allow it to interact with specific molecular targets, influencing various biochemical pathways. The compound may act as an inhibitor or activator of enzymes critical in medicinal chemistry.

Enzyme Interaction Studies

Research indicates that THNCA can modulate the activity of several enzymes:

- Inhibition of Phosphoinositide 3-Kinase (PI3K) : THNCA has been shown to inhibit PI3K, which is involved in cellular growth and proliferation pathways. This inhibition can be crucial for developing treatments against cancers where PI3K signaling is aberrant.

- Effect on Cyclic AMP Levels : By influencing adenylate cyclase activity, THNCA can affect cyclic AMP levels in cells, leading to various downstream effects on cellular metabolism and signaling.

Biological Activity and Therapeutic Potential

THNCA has been investigated for several therapeutic applications:

Anticancer Properties

Studies have indicated that THNCA exhibits cytotoxic effects against various cancer cell lines. The compound's ability to modulate enzyme activity involved in cell proliferation suggests a potential role as an anticancer agent.

Neuroprotective Effects

Research has highlighted the potential neuroprotective properties of THNCA, particularly its ability to interact with neurotransmitter receptors. This interaction may help mitigate oxidative stress and neuronal damage in conditions such as Parkinson's disease .

Toxicological Profile

The safety profile of THNCA has been assessed in various studies:

- Acute Toxicity : The compound shows relatively low acute toxicity with an oral LD50 of approximately 2860 mg/kg in male rats .

- Chronic Exposure : Long-term studies indicate no significant adverse effects at lower doses; however, higher doses have been associated with hemolytic anemia and alterations in spleen function .

Case Studies and Research Findings

Q & A

Q. What laboratory synthesis methods are commonly used for 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide, and how are reaction conditions optimized?

The compound is typically synthesized via catalytic hydrogenation of naphthalene derivatives or through imidamide functionalization of tetralin precursors. Reaction optimization involves adjusting parameters such as catalyst type (e.g., palladium on carbon), temperature (60–120°C), and solvent polarity (e.g., ethanol or tetrahydrofuran). Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity products .

Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imidamide moiety and tetrahydronaphthalene backbone. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like C=N and NH₂. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) should be used to minimize moisture exposure. Periodic stability testing via HPLC is advised to monitor degradation over time .

Advanced Research Questions

Q. How can computational methods resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for tetrahydronaphthalene derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model molecular energetics and validate experimental enthalpy values. Comparative analysis with NIST Standard Reference Data (e.g., gas-phase calorimetry) helps identify outliers. Discrepancies may arise from differences in experimental setups (e.g., solvent effects), necessitating multi-method validation .

Q. What experimental strategies assess the neuroprotective effects of this compound in vitro?

Use neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons) exposed to oxidative stress inducers (e.g., H₂O₂). Measure viability via MTT assays and apoptosis markers (e.g., caspase-3 activity). To study neurotransmitter modulation, employ HPLC with electrochemical detection to quantify dopamine and serotonin levels in treated vs. control groups .

Q. How can researchers design in vivo studies to evaluate the compound’s interaction with neurotransmitter systems while controlling confounding variables?

Utilize rodent models (e.g., Parkinson’s disease induced by 6-OHDA) with dose-response studies. Behavioral assays (rotarod, open-field tests) quantify motor and cognitive effects. Control for pharmacokinetic variables via plasma LC-MS/MS to monitor compound bioavailability. Confounding factors like metabolism are addressed using cytochrome P450 inhibitors or genetic knockouts .

Methodological Considerations

Q. What chromatographic techniques optimize separation of stereoisomers during synthesis?

Chiral stationary phases (e.g., Chiralpak AD-H) in HPLC or Supercritical Fluid Chromatography (SFC) achieve enantiomeric resolution. Mobile phases with hexane/isopropanol (90:10) and 0.1% diethylamine enhance peak symmetry. Racemic mixtures require iterative crystallization using chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How do researchers validate the ecological toxicity of this compound for regulatory compliance?

Follow OECD Guidelines 201 (algae growth inhibition) and 202 (Daphnia magna acute toxicity). Use LC₅₀/EC₅₀ values from dose-response curves. Complement with computational tools like ECOSAR to predict environmental persistence and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.